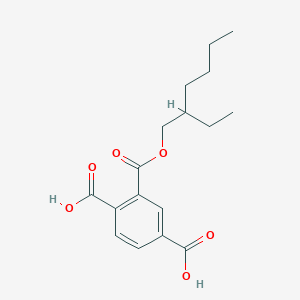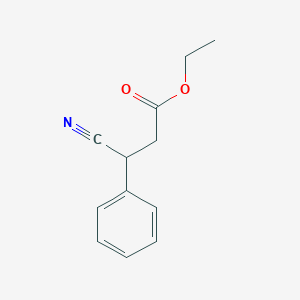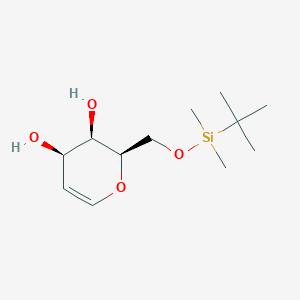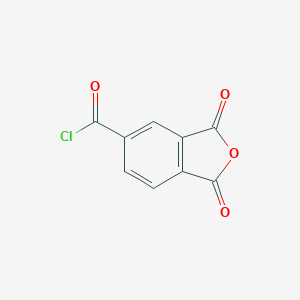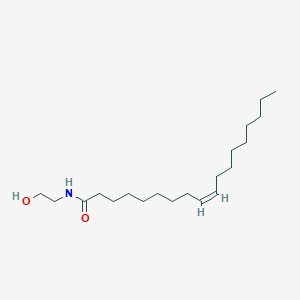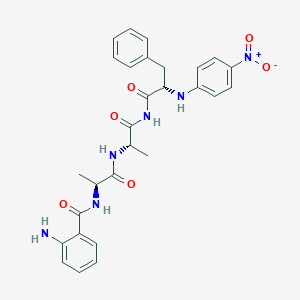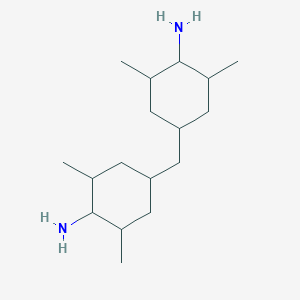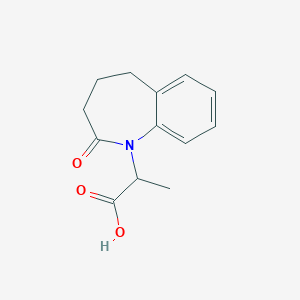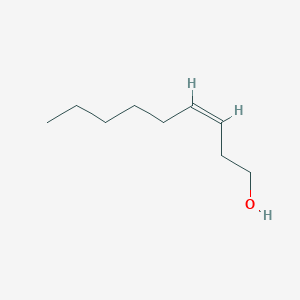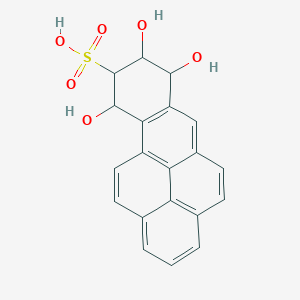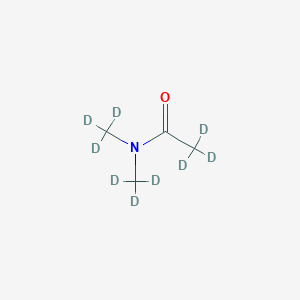![molecular formula C26H21ClF2N4O3 B047868 [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone CAS No. 405279-18-7](/img/structure/B47868.png)
[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related morpholine and phthalazine derivatives involves multiple steps, including substitution reactions under specific conditions, such as an ice bath, and coupling reactions like the Suzuki reaction. For instance, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline was achieved through a substitution reaction followed by a Suzuki coupling, yielding a product confirmed by NMR and ESI-MS techniques with an overall yield of 61.7% (Jiao Chun-l, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone has been elucidated using various techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined, revealing dihedral angles and crystalline properties that could imply the arrangement and electronic environment of the molecule (Duan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often include condensation, cyclization, and amination processes, demonstrating the versatility and reactivity of the morpholine ring. For example, N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline synthesis involves a reaction between dichloro-morpholino-triazine and aniline, highlighting the compound's potential for chemical modifications and derivatization (Yang Li et al., 2005).
properties
IUPAC Name |
[4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF2N4O3/c27-26(28,29)36-20-11-9-19(10-12-20)30-24-22-4-2-1-3-21(22)23(31-32-24)17-5-7-18(8-6-17)25(34)33-13-15-35-16-14-33/h1-12H,13-16H2,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMWEFRHDYXRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OC(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

